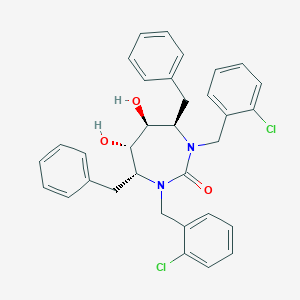

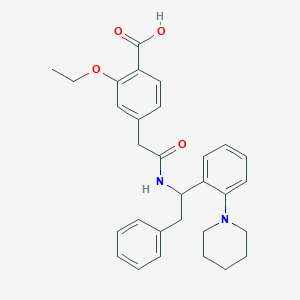

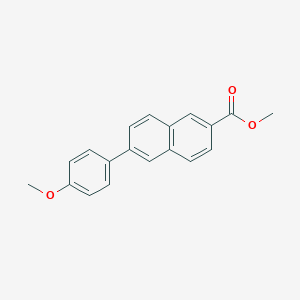

Methyl 6-(4-methoxyphenyl)-2-naphthoate

Übersicht

Beschreibung

“Methyl 6-(4-methoxyphenyl)-2-naphthoate” is a chemical compound. However, there is limited information available specifically about this compound. It appears to be related to other compounds used in pharmaceutical research12. For instance, 4-Methoxyphenol, a related compound, is used in the preparation of semiconductors, nanosheets, and nanocrystals2.

Synthesis Analysis

The synthesis of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” is not explicitly detailed in the available resources. However, related compounds have been synthesized using various methods3. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.Molecular Structure Analysis

The molecular structure of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” is not directly available. However, related compounds have been studied. For example, the structure of 4- (4-methoxyphenethyl)-5- (p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C18H19N3O2) was established by single crystal X-ray diffraction4.Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not detailed in the available resources. However, related compounds have been studied for their chemiluminescence properties5.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not directly available. However, a related compound, 4-Methoxyphenol, has a melting point of 55 - 57 °C7.Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Properties

Research has been conducted on mesogenic homologous series involving 2,6-disubstituted naphthalene ring systems, highlighting the synthesis and characterization of novel liquid crystalline compounds containing 2,6-disubstituted naphthalene and their mesomorphic properties (Thaker et al., 2012).

Intermediate in Pharmaceutical Synthesis

Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives have been noted as important intermediates in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. This highlights its role in the pharmaceutical industry (Xu & He, 2010).

Radiopharmaceuticals

The compound has been synthesized in a carbon-14 labelled form for the treatment of disorders of keratinization, indicating its potential use in radiopharmaceuticals (Pilgrim et al., 1991).

Catalysis and Organic Synthesis

Studies have shown the use of derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate in catalytic processes, specifically in the methylation of 2-naphthol, which is significant in organic synthesis (Yadav & Salunke, 2013).

Novel Heterocyclic Systems

Research into the formation of new heterocyclic systems from aminonaphthyridinones includes derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate, expanding the understanding of complex organic compounds (Deady & Devine, 2006).

Chemical Modification and Derivatives

The compound has been studied for its potential in creating derivatives that improve water solubility and enhance cytotoxicity, indicating its versatility in chemical modifications for therapeutic applications (林昭蓉, 2006).

Organophosphorus Compounds

In the context of organophosphorus chemistry, the use of Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives has been explored, contributing to the development of new chemical reactions and compounds (Shabana et al., 1994).

Fluorescence Studies

The interaction of fluorescent probes derived from Methyl 6-(4-methoxyphenyl)-2-naphthoate with biological molecules like Bovine Serum Albumin (BSA) has been studied, illustrating its potential in biochemical and fluorescence applications (Ghosh et al., 2016).

Safety And Hazards

The safety and hazards of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not directly available. However, a related compound, 4-Methoxyphenol, is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life7.

Zukünftige Richtungen

The future directions of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not directly available. However, related compounds have been studied for their potential uses in various fields. For instance, a new hybrid compound of chalcone-salicylate has been predicted to have cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate8.

Please note that the information provided is based on the available resources and may not be fully accurate or complete. Further research and studies are needed to provide a comprehensive understanding of “Methyl 6-(4-methoxyphenyl)-2-naphthoate”.

Eigenschaften

IUPAC Name |

methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c1-21-18-9-7-13(8-10-18)14-3-4-16-12-17(19(20)22-2)6-5-15(16)11-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKKPBJYOHZIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(4-methoxyphenyl)-2-naphthoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.